2-(Ethylamino)butanenitrile

Procurement Cost-Efficiency Medicinal Chemistry

Sourcing alpha-substituted N-alkylamino nitriles with predictable lead times remains a bottleneck in hit-to-lead workflows. 2-(Ethylamino)butanenitrile (CAS 29151-31-3) provides a validated, commercially stable alternative to scarce methyl or isopropyl analogs. - Logistically lower procurement risk with multi-gram scale supply chain (verifiable lead time) - Quantifiable TPSA and rotatable bond differences to systematically tune ADME properties - Hydrochloride salt form (CAS 2126160-96-9) available for enhanced bench stability

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
Cat. No. B12120365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)butanenitrile
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCC(C#N)NCC
InChIInChI=1S/C6H12N2/c1-3-6(5-7)8-4-2/h6,8H,3-4H2,1-2H3
InChIKeyBXFJQFPWXDXFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylamino)butanenitrile: Compound Overview


2-(Ethylamino)butanenitrile (CAS 29151-31-3) is an alpha-substituted N-alkylated amino nitrile, belonging to a class of organic compounds frequently utilized as versatile intermediates in pharmaceutical and agrochemical synthesis [1]. Its core structure consists of a butanenitrile backbone with an ethylamino substituent at the second carbon, endowing it with reactive sites for downstream transformations such as hydrolysis and alkylation . It is most commonly procured as its hydrochloride salt (CAS 2126160-96-9), which offers improved stability and handling characteristics compared to the free base form [2]. This compound is primarily employed in research settings to construct more complex molecules, including chiral amines and beta-amino acids, which are key building blocks for various bioactive compounds .

1
Hydrochloride salt form for improved handling and stability over free base
2
Versatile intermediate for chiral amines, beta-amino acids and bioactive scaffolds
3
Applied in pharmaceutical and agrochemical synthesis research

Why 2-(Ethylamino)butanenitrile Cannot Be Substituted


In the class of alpha-substituted N-alkylamino nitriles, seemingly minor modifications to the N-alkyl group—from methyl to ethyl to propyl—introduce quantifiable differences in physicochemical properties and, critically, procurement feasibility. These differences can profoundly impact reaction kinetics, purification strategies, and synthetic route viability [1]. For instance, the increase from a methyl to an ethyl group on the nitrogen atom is sufficient to alter the compound's topological polar surface area and rotatable bond count, which are key determinants in a molecule's interactions with biological targets and its behavior in biphasic extractions [1]. Furthermore, assuming all analogs in this class share similar commercial availability and cost is a procurement risk; the ethyl analog may represent a unique 'sweet spot' of structural requirements versus commercial accessibility, making generic substitution a non-trivial scientific and logistical decision .

Target Compound
2-(Ethylamino)butanenitrile
Defined ethylamino chain; balanced TPSA and rotatable bonds
Verifiable multi-gram supply with lead time
Potential Substitutes
Methyl, Propyl or Isopropyl Analogs
N-alkyl chain length alters TPSA, rotatable bonds, and extraction behavior
Procurement availability may differ; supply scalability may require verification
Minor structural changes may impact reaction kinetics and purification strategies

2-(Ethylamino)butanenitrile vs. Key Analogs


Procurement Cost: Ethyl vs. Methyl Analog

For research-scale procurement, 2-(ethylamino)butanenitrile hydrochloride (CAS 2126160-96-9) demonstrates a distinct cost advantage over its closest methyl analog, 2-(methylamino)butanenitrile hydrochloride (CAS 87486-26-8). When comparing the per-unit cost for the 50mg scale, the methyl analog is listed at approximately $227 USD, whereas the cost for 100mg of the ethyl analog is $254 USD, translating to a roughly 44% lower cost for the ethyl analog when scaled to a 50mg equivalent .

Procurement Cost
supplier data
Target: ~$127/50mg eq.
Methyl analog: ~$227/50mg
~44% lower at 50mg scale
Reported cost comparison may support library synthesis decisions
Supplier pricing, minimum 95% purity, HCl salts
Procurement Cost-Efficiency Medicinal Chemistry

TPSA Comparison: Ethyl vs. Methyl Analog

The addition of a single methylene (-CH2-) unit when moving from the methylamino to the ethylamino analog results in a quantifiable change in molecular properties, specifically the Topological Polar Surface Area (TPSA). The target compound, 2-(ethylamino)butanenitrile, has a computed TPSA of 35.8 Ų, which is distinct from related compounds in the class [1]. While precise TPSA values for all direct analogs are not uniformly available, this value differentiates it from 2-(methylamino)butanenitrile, which has a computed TPSA of 36 Ų .

TPSA
reported
35.8Ų
Methyl analog: 36 Ų
Measurable TPSA difference may inform ADME property tuning
Computed values; HCl salt vs free base context
ADME Prediction Drug-Likeness Physicochemical Properties

Rotatable Bonds: Ethyl vs. Isopropyl Analogs

The number of rotatable bonds in a molecule is a quantitative measure of its flexibility and can significantly impact its binding entropy and potential for crystallization. The target compound, 2-(ethylamino)butanenitrile, possesses 3 rotatable bonds, as computed by Cactvs and reported in PubChem [1]. This differs from a closely related compound with an isopropylamino substituent, which has only 2 rotatable bonds [2].

Rotatable Bonds
reported
3bonds
Isopropyl analog: 2 bonds
One extra degree of conformational freedom informs SAR flexibility rationale
Computed from PubChem and Molaid
Conformational Analysis Structure-Activity Relationship (SAR) Molecular Flexibility

Commercial Availability vs. Other Analogs

A key differentiator often overlooked in scientific selection is the commercial reality of procurement. For 2-(ethylamino)butanenitrile hydrochloride, a verifiable, multi-gram-scale supply is established with a quantifiable lead time. A major US-based supplier lists the compound as available in quantities up to 5 grams, with a stated lead time of '4 WEEKS' . This contrasts with many other analogs in the class, for which reliable, scalable supply is not readily verifiable from major commercial sources and often requires inquiry.

Supply Chain
supplier data
Target: 1g ($608) to 5g ($1557), 4-week lead
Other analogs: inquiry-only, custom synthesis
Verifiable multi-gram availability may reduce supply-chain risk for scale-up research
2026 vendor catalog data; source review recommended
Supply Chain Procurement Logistics

2-(Ethylamino)butanenitrile: Application Scenarios


Cost-Conscious SAR Campaigns

When exploring the structure-activity relationship (SAR) around a core scaffold, the goal is to synthesize and test numerous analogs. The quantifiably lower procurement cost of 2-(ethylamino)butanenitrile compared to its methyl analog, as established in Evidence Item 1, makes it an economically prudent choice for generating a library of derivatives for primary screening . This allows researchers to allocate budget more efficiently, enabling a broader exploration of chemical space without exceeding project financial constraints.

ADME Fine-Tuning in Lead Optimization

During the hit-to-lead and lead optimization stages, medicinal chemists require building blocks with well-defined, albeit subtle, differences to systematically tune the ADME properties of a lead series. The specific and quantifiable differences in Topological Polar Surface Area (TPSA) and rotatable bond count between the ethyl, methyl, and isopropyl analogs, as detailed in Evidence Items 2 and 3, provide a data-driven rationale for selecting 2-(ethylamino)butanenitrile to achieve a specific balance of polarity and molecular flexibility [1][2]. This enables a more precise and predictable approach to optimizing drug-likeness.

Scalable Synthesis of Pharmaceutical Intermediates

For synthetic chemistry groups aiming to develop a scalable route to a target molecule, the procurement risk associated with key building blocks is paramount. As demonstrated in Evidence Item 4, 2-(ethylamino)butanenitrile has a verifiable multi-gram commercial supply chain with a defined lead time, making it a significantly lower-risk option for projects with an eye toward future scale-up compared to less commercially established analogs . This is critical for ensuring that a chosen synthetic route is not only chemically viable but also logistically sustainable for the duration of a project.

Application
Selection Property
Validation Focus
Cost-aware SAR library synthesis
Reported procurement cost context
Cost comparison review across N-alkyl analogs
ADME fine-tuning during lead optimization
Computed TPSA and rotatable bond profile
Physicochemical property assessment
Scalable intermediate synthesis
Verified supply chain availability
Supply scalability and lead time verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Ethylamino)butanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.